molecular formula C22H25N3O4 B5866178 [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone

[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B5866178
M. Wt: 395.5 g/mol
InChI Key: GLPQVDFPYBWRMB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: is a complex organic compound that features a combination of oxazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include dimethoxybenzene, piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its piperazine moiety, which is known to interact with various biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological conditions, given the compound’s structural similarity to known bioactive molecules.

Industry: In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone exerts its effects is likely related to its interaction with specific molecular targets. The piperazine moiety is known to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and lead to various biological effects.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness: What sets 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone apart is its combination of the oxazole and piperazine rings, which provides a unique structural framework for interaction with biological targets. This dual functionality can lead to diverse applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-17-8-9-20(28-2)18(14-17)19-15-21(29-23-19)22(26)25-12-10-24(11-13-25)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPQVDFPYBWRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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